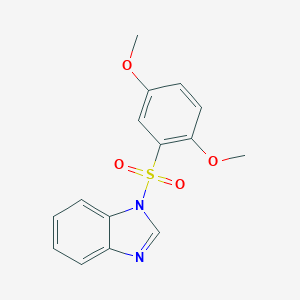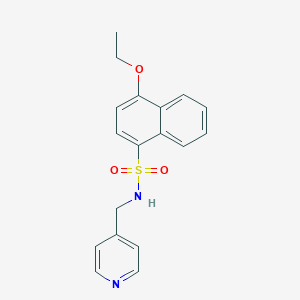![molecular formula C17H18ClNO4S B344936 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 700851-57-6](/img/structure/B344936.png)
2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, also known as CDITQ, is a chemical compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDITQ belongs to the class of tetrahydroisoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in cells.
Biochemical and Physiological Effects:
2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects in cells. In addition to its anticancer and antiviral properties, 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the immune response. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is that it has been found to be relatively easy to synthesize in the laboratory, with a moderate yield and high purity. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
One limitation of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and under different conditions. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been found to have some toxicity in vitro, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research could focus on developing derivatives of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline with improved potency and selectivity for specific targets.
Conclusion:
In conclusion, 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a promising compound with potential therapeutic applications in the fields of cancer, viral infections, and inflammation. Its easy synthesis and stability make it suitable for use in laboratory experiments, although its mechanism of action and toxicity need further investigation. Future research on 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography. The yield of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is typically around 50-60%, and the purity can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anticancer properties, as 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Another area of research has focused on the antiviral properties of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, as it has been found to inhibit the replication of the hepatitis C virus. 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory effects, which could be useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-22-15-10-17(16(23-2)9-14(15)18)24(20,21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYCRPCOJNLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


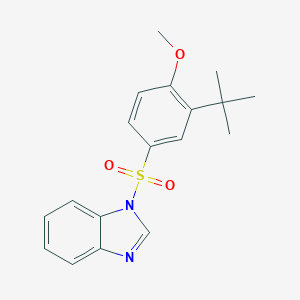
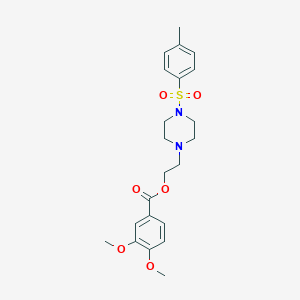

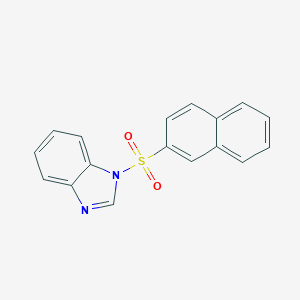
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)
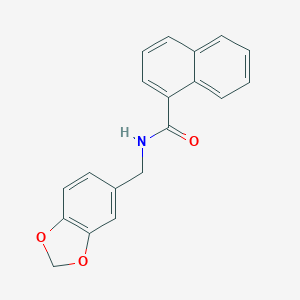
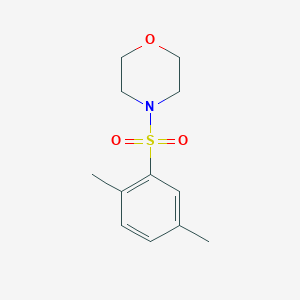
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)

